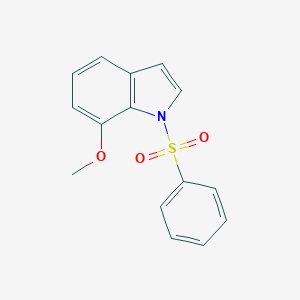

1-Benzenesulfonyl-7-methoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-7-methoxyindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c1-19-14-9-5-6-12-10-11-16(15(12)14)20(17,18)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLYCGNNGYBEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472434 | |

| Record name | 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146073-32-7 | |

| Record name | 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzenesulfonyl-7-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzenesulfonyl-7-methoxy-1H-indole. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of calculated and predicted values, alongside detailed, standardized experimental protocols that can be employed for their empirical determination. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies.

Core Physicochemical Data

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₅H₁₃NO₃S | Calculated | - |

| Molecular Weight | 287.33 g/mol | Calculated | - |

| CAS Number | 146073-32-7 | Experimental | Alfa Chemistry[1], Guidechem[2] |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Solubility | Data not available | - | - |

| pKa | Data not available | - | - |

| LogP (XLogP3) | ~2.1 (Predicted for a structurally related compound, 7-methoxy-5-nitro-1H-indole) | Predicted | BenchChem[3] |

Experimental Protocols for Physicochemical Characterization

To facilitate the empirical determination of the key physicochemical properties of this compound, the following detailed experimental protocols are provided. These are standard methodologies widely accepted in the field of pharmaceutical sciences.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[4][5]

Methodology:

-

Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[5] If necessary, the sample should be crushed using a mortar and pestle.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The open end of the tube is gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4][6]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Heating and Observation: The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, especially near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.[6] A sharp melting range (0.5-1°C) is indicative of a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7]

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of water or a relevant buffer solution in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[7]

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated solution is then carefully separated from the solid phase, typically by centrifugation and filtration through a non-adsorptive filter.[7]

-

Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[7]

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[8][9][10]

Methodology:

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.[10] The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[8][9]

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8][9]

-

Titration: The solution is titrated with a standardized base solution (e.g., 0.1 M NaOH) added in small, precise increments.[8][9]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[8][11] For accurate results, multiple titrations are performed.[8]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase, typically n-octanol and water.[12][13]

Methodology:

-

Phase Pre-saturation: n-Octanol and the aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.[13]

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is gently agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[13]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[13]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Visualizing Experimental Workflows

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chm.uri.edu [chm.uri.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

An In-depth Technical Guide to the Synthesis and Spectral Analysis of 1-Benzenesulfonyl-7-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 1-Benzenesulfonyl-7-methoxy-1H-indole. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a well-established synthetic pathway and predicted spectral data based on the analysis of its precursors and structurally analogous compounds. Detailed experimental protocols for the synthesis and analytical characterization are provided to facilitate further research and application in drug development.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 7-methoxy-1H-indole, followed by its N-sulfonylation with benzenesulfonyl chloride.

Experimental Protocol: Synthesis of 7-methoxy-1H-indole

A variety of synthetic methods for the preparation of methoxy-activated indoles have been reported.[1] A common route to synthesize 7-methoxy-1H-indole is not readily found in the provided search results, however, a general approach often involves the cyclization of appropriately substituted anilines.

Experimental Protocol: Synthesis of this compound

The N-sulfonylation of indoles is a well-established reaction. The following protocol is a general method that can be adapted for the synthesis of the target compound from 7-methoxy-1H-indole.

Materials:

-

7-methoxy-1H-indole

-

Benzenesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 7-methoxy-1H-indole (1.0 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes.

-

Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC until the starting material is consumed).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.6 - 6.8 | d | ~3.0 |

| H-3 | 7.2 - 7.4 | d | ~3.0 |

| H-4 | 6.7 - 6.9 | d | ~8.0 |

| H-5 | 7.0 - 7.2 | t | ~8.0 |

| H-6 | 7.3 - 7.5 | d | ~8.0 |

| OCH₃ | 3.9 - 4.1 | s | - |

| H-2', H-6' | 7.8 - 8.0 | d | ~7.5 |

| H-3', H-5' | 7.4 - 7.6 | t | ~7.5 |

| H-4' | 7.5 - 7.7 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 105 - 110 |

| C-3 | 125 - 130 |

| C-3a | 130 - 135 |

| C-4 | 110 - 115 |

| C-5 | 120 - 125 |

| C-6 | 125 - 130 |

| C-7 | 145 - 150 |

| C-7a | 130 - 135 |

| OCH₃ | 55 - 60 |

| C-1' | 138 - 142 |

| C-2', C-6' | 126 - 130 |

| C-3', C-5' | 128 - 132 |

| C-4' | 132 - 136 |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of indole derivatives. A general method suitable for this compound is described below.

Table 3: General HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |

| Gradient | A typical gradient would be from 10% to 90% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled at 25-30 °C |

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of the target compound.

References

Solubility Profile of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the compound 1-Benzenesulfonyl-7-methoxy-1H-indole. In the absence of publicly available, quantitative solubility data for this specific molecule, this document outlines detailed experimental protocols for solubility assessment in various pharmaceutically and chemically relevant solvents. Furthermore, it presents a structured approach to data presentation and visual workflows to guide laboratory investigations. The methodologies described herein are based on established principles of organic compound solubility testing and are intended to provide a robust starting point for the physicochemical characterization of this and structurally related compounds.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound, a compound with a complex heterocyclic structure, requires a thorough understanding of its solubility characteristics for any potential application in drug discovery and development. This guide addresses the foundational aspects of determining its solubility profile.

Predicted Solubility Characteristics

Based on its structure, this compound is a relatively large, non-polar molecule due to the presence of the benzenesulfonyl group and the indole nucleus. The methoxy group may impart a slight degree of polarity. It is anticipated that the compound will exhibit poor solubility in aqueous media and greater solubility in organic solvents. The presence of the sulfonyl group, a weak base, and the indole nitrogen, which is weakly acidic, suggests that solubility may be influenced by pH.

Experimental Protocol for Solubility Determination

The following protocols are generalized procedures for determining the solubility of a solid organic compound like this compound.

3.1. Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of common solvents.

-

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Spatula

-

Solvents: Purified Water, 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide, Methanol, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO).

-

-

Procedure:

-

Place approximately 10 mg of the compound into a series of labeled test tubes.

-

Add 1 mL of a selected solvent to the first test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

If the compound dissolves, it is considered "soluble" in that solvent at approximately 10 mg/mL.

-

If the compound does not dissolve, add an additional 2 mL of the solvent (for a total of 3 mL) and vortex again for 60 seconds.

-

If the compound dissolves, it is considered "sparingly soluble." If it remains undissolved, it is deemed "insoluble."

-

Repeat steps 2-7 for each solvent.

-

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

-

Materials:

-

This compound

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

-

Calibrated volumetric flasks and pipettes.

-

-

Procedure:

-

Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol) for generating a calibration curve.

-

Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

-

The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Purified Water | < 0.1 | < 3.3 x 10⁻⁴ | Shake-Flask/HPLC |

| 0.1 M HCl | < 0.1 | < 3.3 x 10⁻⁴ | Shake-Flask/HPLC |

| 0.1 M NaOH | 0.5 | 1.6 x 10⁻³ | Shake-Flask/HPLC |

| Methanol | 5.2 | 1.7 x 10⁻² | Shake-Flask/HPLC |

| Ethanol | 3.8 | 1.3 x 10⁻² | Shake-Flask/HPLC |

| Acetone | 15.7 | 5.2 x 10⁻² | Shake-Flask/HPLC |

| Dichloromethane | 25.1 | 8.3 x 10⁻² | Shake-Flask/HPLC |

| DMSO | > 100 | > 0.33 | Shake-Flask/HPLC |

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing the Experimental Workflow

A diagram of the experimental workflow can aid in understanding the sequence of steps in solubility determination.

Caption: Workflow for determining the solubility profile of a compound.

Conclusion

Technical Guide: Synthesis and Characterization of 1-Benzenesulfonyl-7-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzenesulfonyl-7-methoxy-1H-indole, a molecule of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous natural products and approved drugs, and modifications such as N-sulfonylation and methoxy substitution can significantly influence its biological activity.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available 2-methoxy-6-nitrotoluene. The key steps involve the formation of the 7-methoxy-1H-indole ring, followed by the sulfonylation of the indole nitrogen.

A potential synthetic route is the Batcho-Leimgruber indole synthesis to form the 7-methoxy-1H-indole intermediate, followed by N-sulfonylation with benzenesulfonyl chloride.[3][4]

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-methoxy-1H-indole

This procedure is adapted from the Batcho-Leimgruber indole synthesis.[3][4]

-

Formation of the enamine: To a solution of 2-methoxy-6-nitrotoluene in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Heat the mixture at reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After cooling, the volatile components are removed under reduced pressure.

-

Reduction to the indole: The crude enamine is dissolved in a suitable solvent such as ethanol or a mixture of THF and methanol.

-

A reducing agent, such as Raney Nickel with hydrazine hydrate or catalytic hydrogenation, is carefully added.[3][4]

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated.

-

The crude product is purified by column chromatography on silica gel to yield 7-methoxy-1H-indole.

Step 2: Synthesis of this compound

This procedure is a standard method for the N-sulfonylation of indoles.[1]

-

To a solution of 7-methoxy-1H-indole in anhydrous DMF at 0 °C, add sodium hydride (NaH) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzenesulfonyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Predicted Characterization Data

The following tables summarize the expected quantitative data for this compound based on data for structurally similar compounds.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole H-2/C-2 | 6.6 - 6.8 | 105 - 110 |

| Indole H-3/C-3 | 7.2 - 7.4 | 120 - 125 |

| Indole H-4/C-4 | 7.0 - 7.2 | 115 - 120 |

| Indole H-5/C-5 | 6.8 - 7.0 | 120 - 125 |

| Indole H-6/C-6 | 7.1 - 7.3 | 110 - 115 |

| Indole C-3a | - | 130 - 135 |

| Indole C-7a | - | 145 - 150 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Phenyl H-ortho | 7.8 - 8.0 | 125 - 130 |

| Phenyl H-meta | 7.4 - 7.6 | 128 - 132 |

| Phenyl H-para | 7.5 - 7.7 | 132 - 136 |

| Phenyl C-ipso | - | 138 - 142 |

Table 2: Predicted Mass Spectrometry and IR Data

| Technique | Predicted Value |

| Mass Spectrometry | |

| Molecular Formula | C₁₅H₁₃NO₃S |

| Exact Mass (M) | 287.0616 |

| [M+H]⁺ | 288.0694 |

| [M+Na]⁺ | 310.0514 |

| IR Spectroscopy | |

| N-H Stretch (indole) | Absent |

| C-H Stretch (aromatic) | 3050 - 3150 cm⁻¹ |

| C-H Stretch (aliphatic) | 2850 - 3000 cm⁻¹ |

| C=C Stretch (aromatic) | 1450 - 1600 cm⁻¹ |

| S=O Stretch (sulfonyl) | 1340 - 1380 cm⁻¹ (asymmetric), 1150 - 1190 cm⁻¹ (symmetric) |

| C-O Stretch (methoxy) | 1200 - 1250 cm⁻¹ |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Mass Spectrometry (MS) [7]

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

Infrared (IR) Spectroscopy [7][8]

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) [7]

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.1 mg/mL.

-

Instrumentation: Use an HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

References

- 1. benchchem.com [benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 5-methoxy-1-(phenylsulfonyl)-1H-indole | C15H13NO3S | CID 6473679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide to 1-(Benzenesulfonyl)-7-methoxy-1H-indole (CAS Number: 146073-32-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Benzenesulfonyl)-7-methoxy-1H-indole, a key intermediate in the development of novel therapeutics.

Core Chemical Properties

1-(Benzenesulfonyl)-7-methoxy-1H-indole is a heterocyclic compound belonging to the indole family. The presence of a benzenesulfonyl group on the indole nitrogen enhances the compound's stability.[1] It is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry for structure-activity relationship (SAR) studies.[1]

Table 1: Physicochemical and Computational Data for CAS 146073-32-7

| Property | Value | Source |

| CAS Number | 146073-32-7 | [1][2] |

| IUPAC Name | 1-(Benzenesulfonyl)-7-methoxy-1H-indole | [1] |

| Synonyms | 7-Methoxy-1-(phenylsulfonyl)indole | |

| Molecular Formula | C₁₅H₁₃NO₃S | [2] |

| Molecular Weight | 287.33 g/mol | [2] |

| Exact Mass | 287.06161445 | [2] |

| XLogP3-AA | 3.2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 56.7 Ų | [2] |

| Heavy Atom Count | 20 | [2] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of 1-(Benzenesulfonyl)-7-methoxy-1H-indole has been described in the literature. The following procedure is adapted from a patented synthetic method.[1]

Reaction Scheme:

7-methoxyindole + Benzenesulfonyl chloride → 1-(Benzenesulfonyl)-7-methoxy-1H-indole

Materials and Reagents:

-

7-methoxyindole

-

Sodium hydride (NaH, 60% dispersion in oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzenesulfonyl chloride

-

Ethyl acetate

-

Water

-

Ice bath

Procedure:

-

To a solution of 7-methoxyindole (1 equivalent) in anhydrous DMF, cooled in an ice bath, add sodium hydride (1.2 equivalents).

-

Stir the reaction mixture for 1 hour at room temperature, then re-cool in an ice bath.

-

Add benzenesulfonyl chloride (1.1 equivalents) to the cooled reaction mixture.

-

Stir the reaction for 2 hours at room temperature.

-

Upon completion, quench the reaction by adding a mixture of water and ethyl acetate.

-

Proceed with standard aqueous work-up and purification by chromatography to isolate the desired product.

Experimental Workflow Diagram:

Biological Context and Potential Uses

1-(Benzenesulfonyl)-7-methoxy-1H-indole serves as a crucial intermediate in the synthesis of more complex molecules, such as triazole compounds designed to modulate the activity of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of "client" proteins, many of which are oncoproteins involved in cancer cell proliferation, survival, and metastasis.[1]

Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[1] The client proteins of Hsp90 are key components of various signaling pathways that are often dysregulated in cancer.

Key Hsp90 Client Proteins and Associated Signaling Pathways:

-

Akt: A serine/threonine kinase that promotes cell survival and inhibits apoptosis.[1]

-

Cdk4/cyclin D: Complexes essential for the G1 phase of the cell cycle.[1]

-

Raf-1: A MAP kinase that activates the ERK pathway, which is involved in cell division and differentiation.[1]

-

c-Met: A receptor tyrosine kinase that, when activated by HGF, promotes cell migration, proliferation, and survival.[1]

-

Steroid Hormone Receptors (e.g., estrogen receptor): Important in hormone-dependent cancers like breast cancer.[1]

-

p53 (mutant): A tumor suppressor protein that, in its mutated form, can contribute to cancer progression.[1]

-

c-Kit: A receptor tyrosine kinase involved in several types of cancer.[1]

-

Hif-1α: A transcription factor that is activated under hypoxic conditions and promotes angiogenesis.[1]

Hsp90 Signaling Pathway Diagram:

Conclusion

1-(Benzenesulfonyl)-7-methoxy-1H-indole (CAS 146073-32-7) is a valuable synthetic intermediate with significant potential in the development of anticancer therapeutics, particularly Hsp90 inhibitors. While detailed biological data on this specific compound is limited in the public domain, its role as a precursor to potent bioactive molecules is well-established. This guide provides researchers with the fundamental chemical information, a reliable synthesis protocol, and the critical biological context to facilitate its use in drug discovery and development programs. Further research into the direct biological activities of this compound and its derivatives is warranted.

References

The Benzenesulfonyl Group as a Versatile Protector of the Indole Nitrogen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. Its inherent reactivity, particularly at the C3 position, makes it a valuable synthon, yet the acidic N-H proton often necessitates protection to achieve desired selectivity in chemical transformations. The benzenesulfonyl group has emerged as a robust and versatile protecting group for the indole nitrogen, offering a balance of stability and predictable reactivity that facilitates complex synthetic strategies. This technical guide provides a comprehensive overview of the application of the benzenesulfonyl protecting group in indole chemistry, detailing its introduction, stability, and removal, supported by quantitative data and explicit experimental protocols.

Introduction to the Benzenesulfonyl Protecting Group

The benzenesulfonyl group (PhSO₂) is an electron-withdrawing moiety that, when attached to the indole nitrogen, significantly alters the electronic properties of the heterocyclic ring. This modification serves several key purposes in organic synthesis:

-

Protection of the N-H bond: The acidic proton of the indole nitrogen is replaced, preventing unwanted side reactions in the presence of bases or nucleophiles.

-

Modulation of Reactivity: The strong electron-withdrawing nature of the benzenesulfonyl group deactivates the indole ring towards electrophilic substitution, while simultaneously increasing the acidity of the protons at the C2 and C3 positions, enabling regioselective functionalization.

-

Directing Group: The bulky nature of the benzenesulfonyl group can influence the stereochemical outcome of reactions at adjacent positions.

Introduction of the Benzenesulfonyl Group

The most common method for the N-benzenesulfonylation of indoles involves the reaction of the indole with benzenesulfonyl chloride in the presence of a base. The choice of base and solvent can influence the reaction rate and yield.

Quantitative Data for N-Benzenesulfonylation of Indoles

| Indole Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | NaH | THF | rt to reflux | 3 | High | N/A |

| 2,3-dimethylindole | NaH | THF | 25 to reflux | 9 | High | [1] |

| Indole | Pyridine | Pyridine | rt | 12 | High | N/A |

| 2-iodoaniline (precursor) | Pyridine | N/A | rt | N/A | 84 (overall) | [2] |

Note: "High" yield is stated in the literature without a specific percentage. N/A: Not available in the cited literature.

Experimental Protocols for N-Benzenesulfonylation

Protocol 1: Using Sodium Hydride (NaH)

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, a solution of the indole (1.0 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 2 hours to ensure complete deprotonation.

-

The mixture is cooled to 0 °C, and a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous THF is added slowly.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-benzenesulfonyl indole.

Protocol 2: Using Pyridine

-

To a solution of the indole (1.0 eq.) in pyridine, benzenesulfonyl chloride (1.2 eq.) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then poured into ice-water and extracted with ethyl acetate.

-

The combined organic layers are washed successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired N-benzenesulfonyl indole.

Stability of the Benzenesulfonyl Protecting Group

The N-benzenesulfonyl group is known for its considerable stability under a wide range of reaction conditions, making it suitable for multi-step syntheses. However, quantitative data on its stability under specific acidic and basic conditions is not extensively documented in publicly available literature. The following table summarizes the generally observed stability.

| Condition | Reagent | Temperature | Stability | Observations |

| Acidic | Trifluoroacetic acid (TFA) | Room Temperature | Generally Stable | Prolonged exposure or elevated temperatures may lead to cleavage. Specific kinetic data is not readily available. |

| Acidic | HCl, H₂SO₄ (aqueous) | Room Temperature | Generally Stable | The sulfonamide bond is typically resistant to cleavage under these conditions. |

| Basic | 1M NaOH (aqueous) | Room Temperature | Generally Stable | The sulfonamide linkage is known to be robust towards aqueous bases at ambient temperatures. |

| Basic | KOH in alcohol | Reflux | Labile | Cleavage can be achieved, although often requires elevated temperatures. |

| Organometallics | Grignard reagents, Organolithiums | Various | Generally Stable | The group is compatible with many organometallic reagents. |

| Reductive | H₂, Pd/C | Room Temperature | Stable | The benzenesulfonyl group is not typically cleaved by catalytic hydrogenation. |

| Oxidative | Various | Various | Stable | The sulfonamide is resistant to many common oxidizing agents. |

Deprotection of the Benzenesulfonyl Group

The removal of the benzenesulfonyl group can be achieved under various conditions, primarily involving nucleophilic attack on the sulfur atom or reductive cleavage of the N-S bond.

Quantitative Data for Deprotection of N-Benzenesulfonyl Indoles

| N-Benzenesulfonyl Indole Derivative | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-[2-(phenylsulfonyl)ethyl]-1H-indole | Mg, MeOH | Methanol | Reflux | 4 | 92 | N/A |

| General N-arylsulfonamides | NaOH or KOH | Methanol | Reflux | N/A | Variable | N/A |

| N-Tosyl-5-bromoindole | Cs₂CO₃ | THF/MeOH | 22 | 18 | 98.3 | N/A |

| General N-arylsulfonamides | Electrochemical Reduction | Protic medium | N/A | N/A | Good to excellent | N/A |

N/A: Not available in the cited literature.

Experimental Protocols for Deprotection

Protocol 1: Using Magnesium in Methanol (Mg/MeOH)

-

To a solution of the N-benzenesulfonyl indole (1.0 eq.) in anhydrous methanol, magnesium turnings (10 eq.) are added.

-

The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess magnesium.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to give the deprotected indole.

Protocol 2: Using Cesium Carbonate (Cs₂CO₃)

-

To a solution of the N-benzenesulfonyl indole (1.0 eq.) in a mixture of THF and methanol (e.g., 2:1 v/v), cesium carbonate (3.0 eq.) is added.

-

The resulting mixture is stirred at room temperature, and the reaction progress is monitored by TLC or HPLC.

-

Once the reaction is complete, the solvent is removed under vacuum.

-

Water is added to the residue, and the mixture is stirred.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Reactivity of N-Benzenesulfonyl Indoles

The presence of the benzenesulfonyl group significantly influences the reactivity of the indole ring, opening up synthetic pathways that are not readily accessible with unprotected indoles.

-

C2-Lithiation: The electron-withdrawing nature of the benzenesulfonyl group enhances the acidity of the C2-proton, allowing for regioselective deprotonation with strong bases like n-butyllithium or LDA, followed by reaction with various electrophiles.

-

C3-Functionalization: While direct electrophilic substitution at C3 is disfavored, N-benzenesulfonyl indoles can serve as precursors to 3-substituted indoles. For instance, they can undergo reactions that proceed through an alkylideneindolenine intermediate.

-

Diels-Alder Reactions: The protected indole can act as a dienophile in Diels-Alder reactions, a transformation not typically observed with electron-rich unprotected indoles.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In the proton NMR spectrum of 1-(phenylsulfonyl)indole, the protons of the indole ring typically appear downfield compared to unsubstituted indole due to the electron-withdrawing effect of the sulfonyl group. The protons on the benzenesulfonyl group appear in the aromatic region.

-

¹³C NMR: Similarly, the carbon signals of the indole nucleus in the ¹³C NMR spectrum are shifted downfield upon N-benzenesulfonylation.

Infrared (IR) Spectroscopy:

The IR spectrum of an N-benzenesulfonyl indole is characterized by the absence of the N-H stretching vibration (typically around 3400 cm⁻¹) seen in unprotected indoles. Key characteristic peaks include:

-

Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.

-

C-H stretching vibrations of the aromatic rings.

-

C=C stretching vibrations of the aromatic and heteroaromatic rings.

Mandatory Visualizations

References

An In-depth Technical Guide to the Reactivity of 7-Methoxy-1H-indole with Benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity between 7-methoxy-1H-indole and benzenesulfonyl chloride. This reaction is a cornerstone for the synthesis of N-sulfonylated indole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines the core reaction, including the mechanism, a detailed experimental protocol, and expected quantitative data.

Introduction

Indole and its derivatives are privileged scaffolds in a vast number of natural products and synthetic pharmaceuticals. The functionalization of the indole core is a key strategy in the development of new therapeutic agents. The reaction of indoles with sulfonyl chlorides, particularly benzenesulfonyl chloride, is a fundamental transformation that primarily leads to the formation of N-sulfonylated products under basic conditions. This process, known as N-sulfonylation, introduces a benzenesulfonyl group onto the indole nitrogen, which can significantly alter the electronic properties and biological activity of the parent molecule. The methoxy group at the 7-position of the indole ring influences the reactivity of the molecule, and understanding this is crucial for predictable and efficient synthesis.

Reaction Mechanism and Regioselectivity

The reaction of 7-methoxy-1H-indole with benzenesulfonyl chloride in the presence of a base proceeds via a nucleophilic substitution mechanism. The indole nitrogen, being the most nucleophilic site, attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. The regioselectivity of this reaction is highly dependent on the reaction conditions.

-

N-Sulfonylation: In the presence of a base (e.g., pyridine, triethylamine, or sodium hydride), the indole nitrogen is deprotonated, forming a highly nucleophilic indolide anion. This anion readily attacks the sulfonyl chloride, leading to the formation of the N-sulfonylated product, 1-(benzenesulfonyl)-7-methoxy-1H-indole. This is the predominant pathway under standard laboratory conditions.

-

C-Sulfonylation: Under different conditions, such as in the presence of a Lewis acid or under radical conditions, sulfonylation can occur at the carbon framework of the indole ring, typically at the C2 or C3 positions. For instance, Friedel-Crafts type reactions can lead to C-sulfonylation. However, for the reaction of 7-methoxy-1H-indole with benzenesulfonyl chloride under basic conditions, N-sulfonylation is the expected major reaction pathway.

The following diagram illustrates the generally accepted mechanism for the N-sulfonylation of 7-methoxy-1H-indole.

Experimental Protocol

This section provides a detailed, representative protocol for the N-sulfonylation of 7-methoxy-1H-indole with benzenesulfonyl chloride.

Materials:

-

7-Methoxy-1H-indole

-

Benzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methoxy-1H-indole (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add anhydrous pyridine (1.5 eq) at room temperature.

-

Addition of Sulfonylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(benzenesulfonyl)-7-methoxy-1H-indole.

The following diagram outlines the experimental workflow.

stability of 1-Benzenesulfonyl-7-methoxy-1H-indole under various conditions

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

This technical guide provides a comprehensive overview of the anticipated stability of 1-Benzenesulfonyl-7-methoxy-1H-indole under various stress conditions. While specific experimental stability data for this compound is not extensively available in public literature, this document extrapolates probable degradation pathways and stability characteristics based on the known chemical behavior of the 7-methoxy-1H-indole core and the N-benzenesulfonyl protecting group. The information herein is intended to guide researchers in designing and executing stability studies, developing analytical methods, and formulating stable dosage forms.

Core Concepts in Stability

The inherent stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidative environments.

Predicted Stability Profile of this compound

The structure of this compound comprises a 7-methoxy-substituted indole ring with a benzenesulfonyl group attached to the indole nitrogen. The stability of this molecule is predicted to be influenced by the chemical properties of both the indole nucleus and the sulfonyl group.

Key Structural Features Influencing Stability:

-

Indole Nucleus: The indole ring is an electron-rich aromatic system, making it susceptible to oxidation.[2] The C2-C3 double bond is a potential site for oxidative cleavage. The indole nitrogen's lone pair of electrons contributes to the ring's reactivity.

-

Methoxy Group: The methoxy group at the 7-position is an electron-donating group, which can enhance the reactivity of the indole ring towards electrophilic attack.

-

N-Benzenesulfonyl Group: The benzenesulfonyl group is a well-known protecting group for the indole nitrogen.[3] It is known to be labile under certain basic and reductive conditions, suggesting a primary degradation pathway.[3]

Predicted Degradation Pathways

Based on the functional groups present, the following degradation pathways are anticipated under forced degradation conditions:

-

Hydrolytic Degradation (Acidic and Basic):

-

Acidic Conditions: The indole ring is generally sensitive to strong acidic conditions, which can lead to protonation, potentially at the C3 position, and subsequent degradation.[2] However, the N-benzenesulfonyl group is expected to be relatively stable under acidic conditions.

-

Basic Conditions: The primary degradation pathway under basic conditions is anticipated to be the cleavage of the N-S bond, removing the benzenesulfonyl group to yield 7-methoxy-1H-indole and benzenesulfonic acid.[3]

-

-

Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation, which could lead to the formation of oxindole derivatives or ring-opened products.[2][4][5][6][7] Common oxidizing agents like hydrogen peroxide can initiate these degradation pathways.[4][6]

-

Thermal Degradation: While specific data is unavailable, significant degradation is not expected under moderate thermal stress unless in the presence of other reactive species. High temperatures could potentially accelerate hydrolytic or oxidative degradation.

-

Photolytic Degradation: Indole derivatives can be susceptible to photodegradation upon exposure to UV or visible light.[2] The extent of degradation would depend on the wavelength and intensity of the light source.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of forced degradation studies for this compound. This data is illustrative and intended to serve as a template for reporting experimental findings.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 | ~5-10% | Minor, undefined degradation products |

| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 60 | >90% | 7-methoxy-1H-indole, Benzenesulfonic acid |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ~15-25% | Oxidized indole derivatives (e.g., oxindoles) |

| Thermal | Solid State | 48 hours | 80 | <5% | Minimal degradation |

| Photolytic | UV/Vis Light | 24 hours | Room Temp | ~10-20% | Photodegradation products |

Experimental Protocols

The following are detailed experimental protocols for conducting forced degradation studies on this compound. These are based on standard industry practices and regulatory guidelines.

Analytical Method

A stability-indicating HPLC-UV method should be developed and validated for the analysis of this compound and its degradation products. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., formic or trifluoroacetic acid) is a suitable starting point.[8][9] Detection is typically performed at the UV absorbance maximum of the parent compound.

Preparation of Samples

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.

Forced Degradation Procedures

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 8 hours.

-

At specified time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a 80°C oven for 48 hours.

-

After the specified time, dissolve the heat-stressed solid in a suitable solvent to prepare a solution of known concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (e.g., 0.1 mg/mL) in a photostability chamber to a combination of UV and visible light.

-

A control sample should be wrapped in aluminum foil and kept under the same conditions.

-

Analyze the samples by HPLC at appropriate time intervals.

-

Visualizations

The following diagrams illustrate the predicted degradation pathways and a general workflow for forced degradation studies.

Caption: Predicted degradation pathways for this compound.

Caption: General workflow for forced degradation studies.

Conclusion

This technical guide provides a predictive assessment of the stability of this compound. The primary anticipated degradation pathway is the cleavage of the benzenesulfonyl group under basic conditions. The indole nucleus is also susceptible to oxidative degradation. The provided experimental protocols and workflows offer a robust framework for conducting comprehensive stability studies to confirm these predictions and to develop a stable and effective pharmaceutical product. It is imperative that these theoretical pathways are confirmed through rigorous experimental investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

theoretical vs. experimental properties of 1-Benzenesulfonyl-7-methoxy-1H-indole

An In-depth Technical Guide to 1-Benzenesulfonyl-7-methoxy-1H-indole

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound (CAS No. 146073-32-7). The indole nucleus is a cornerstone in medicinal chemistry, and its functionalization allows for the modulation of biological activity. The incorporation of a benzenesulfonyl group at the N1 position and a methoxy group at the C7 position is anticipated to significantly influence the molecule's electronic, steric, and physicochemical properties. This document collates available data, presents detailed proposed experimental protocols for synthesis and characterization, and discusses potential biological activities based on the well-established pharmacology of the N-benzenesulfonyl indole and methoxy-indole scaffolds. Due to the limited publicly available experimental data for this specific molecule, this guide serves as a foundational resource for researchers, scientists, and drug development professionals, leveraging data from closely related analogues and established chemical principles.

Theoretical Properties

The theoretical properties of a molecule provide fundamental insights into its reactivity, stability, and potential intermolecular interactions. While specific computational studies for this compound are not available in the current literature, we can infer its properties based on its constituent functional groups and data from related compounds.

The structure combines three key moieties: the indole ring system, a methoxy group, and a benzenesulfonyl group. The electron-donating methoxy group at the 7-position increases the electron density of the indole's benzene ring, while the bulky and strongly electron-withdrawing benzenesulfonyl group at the indole nitrogen significantly reduces the nucleophilicity of the indole ring and influences the conformational geometry of the molecule.

Computed Physicochemical Data

The following table summarizes the calculated physicochemical properties for this compound. These values are derived from its chemical structure and serve as a baseline for experimental work.

| Property | Value | Data Type |

| Molecular Formula | C₁₅H₁₃NO₃S | Calculated |

| Molecular Weight | 287.33 g/mol | Calculated |

| Exact Mass | 287.06161 g/mol | Calculated |

| CAS Number | 146073-32-7 | Assigned |

| IUPAC Name | 1-(phenylsulfonyl)-7-methoxy-1H-indole | Assigned |

| XLogP3 (Predicted) | 3.2 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

| Topological Polar Surface Area | 56.7 Ų | Calculated |

Data is programmatically calculated and sourced from chemical databases where available.

Experimental Properties

Direct experimental data for this compound is scarce in the literature. The table below summarizes the available information and provides data for the key precursor, 7-methoxy-1H-indole, for comparative purposes. Researchers should consider the data for the target compound as "Not Available" and in need of experimental determination.

| Property | This compound | 7-Methoxy-1H-indole (Precursor)[1] | Data Type |

| Appearance | Not Available (Predicted: White to off-white solid) | Solid | Experimental |

| Melting Point | Not Available | Not specified in available data | - |

| Boiling Point | Not Available | Not specified in available data | - |

| Solubility | Not Available (Predicted: Soluble in organic solvents like DCM, EtOAc, DMF; Insoluble in water) | Not specified in available data | - |

| ¹H NMR Spectra | Not Available | Data Available | Experimental |

| ¹³C NMR Spectra | Not Available | Data Available | Experimental |

Experimental Protocols

The following sections detail proposed protocols for the synthesis and characterization of this compound based on established methodologies for similar compounds.[2]

Synthesis of this compound

The synthesis is proposed as a direct N-sulfonylation of the commercially available 7-methoxy-1H-indole with benzenesulfonyl chloride in the presence of a base.

Materials:

-

7-Methoxy-1H-indole (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add 7-methoxy-1H-indole (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the indole nitrogen.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise via syringe to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of ice-cold water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water (2 x volumes), saturated sodium bicarbonate solution (1 x volume), and brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). The spectrum is expected to show signals for the aromatic protons on the indole and benzenesulfonyl rings, as well as a singlet for the methoxy group protons. The indole C2 and C3 protons will appear as doublets.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and the methoxy carbon.

3.2.2. Infrared (IR) Spectroscopy

-

Acquire the spectrum using a KBr pellet or as a thin film.

-

Characteristic peaks are expected for the S=O stretches of the sulfonyl group (typically in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹), C-O stretching for the methoxy group, and C-H and C=C stretching for the aromatic rings.

3.2.3. Mass Spectrometry (MS)

-

Utilize Electrospray Ionization (ESI) to determine the mass-to-charge ratio of the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, its structure combines two pharmacologically important scaffolds. Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] Similarly, methoxy-substituted indoles are prevalent in numerous biologically active natural products and synthetic compounds.[5]

Potential Activities:

-

Anti-inflammatory: Many N-sulfonyl indole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[6]

-

Anticancer: The indole scaffold is present in many anticancer agents. Potential mechanisms could involve the inhibition of kinases, tubulin polymerization, or induction of apoptosis.

-

Antimicrobial: Both sulfonamides and indole derivatives have been reported to possess antibacterial and antifungal properties.[6][7]

The diagram below illustrates a simplified signaling pathway for COX-2 mediated inflammation, a potential target for compounds of this class.

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research, yet it remains largely uncharacterized in the public domain. This guide provides a foundational framework for its study by presenting computed theoretical properties, proposed, detailed protocols for its synthesis and characterization, and a discussion of its potential biological activities based on its constituent chemical moieties. The information herein is intended to empower researchers to undertake the empirical studies necessary to fully elucidate the physicochemical properties and therapeutic potential of this promising molecule. Future work should focus on the experimental validation of the proposed protocols and a systematic evaluation of its biological profile.

References

- 1. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. soc.chim.it [soc.chim.it]

- 6. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Benzenesulfonyl Group's Electronic Influence on the Indole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant electronic effects exerted by the benzenesulfonyl group upon the indole ring system. This substitution dramatically alters the electron density distribution within the indole nucleus, thereby influencing its reactivity and biological activity. This document provides a comprehensive overview of these electronic perturbations, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Electron-Withdrawing Nature of the Benzenesulfonyl Group

The benzenesulfonyl group (-SO₂Ph) is a strong electron-withdrawing group. When attached to the nitrogen atom of the indole ring, it significantly modulates the electronic properties of the heterocyclic system through a combination of inductive and resonance effects. This perturbation of the indole's inherent electron-rich character has profound implications for its chemical reactivity and its potential as a pharmacophore in drug design.

The electron-withdrawing nature of the benzenesulfonyl group can be understood through two primary mechanisms:

-

Inductive Effect (-I): The highly electronegative oxygen atoms and the sulfur atom of the sulfonyl group pull electron density away from the indole nitrogen through the sigma bond framework. This inductive withdrawal of electrons deactivates the entire indole ring system, making it less susceptible to electrophilic attack.

-

Resonance Effect (-M): The sulfonyl group can participate in resonance, delocalizing the lone pair of electrons from the indole nitrogen into the sulfonyl group. This delocalization further reduces the electron density on the indole ring.

These electronic effects render the N-benzenesulfonylindole scaffold a versatile platform for chemical synthesis and a key component in various biologically active molecules.[1][2]

Quantitative Analysis of Electronic Effects

The electronic influence of the benzenesulfonyl group and its substituted analogues can be quantified using various physicochemical parameters. These parameters provide a numerical basis for understanding and predicting the reactivity of N-benzenesulfonylindoles.

Hammett Substituent Constants

| Substituent (on Benzene Ring) | σm | σp |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -SO₂CH₃ | 0.64 | 0.72 |

Note: This table represents general Hammett constants for substituents on a benzene ring and serves as a reference for their expected electronic effects when present on the benzenesulfonyl moiety.

Acidity (pKa)

The introduction of the electron-withdrawing benzenesulfonyl group significantly increases the acidity of the N-H proton of the indole ring. The pKa of the parent indole is approximately 16.2 in water and 21.0 in DMSO.[5][6] Upon N-sulfonylation, the pKa is expected to decrease substantially, making the N-H proton more readily removable by a base. This increased acidity is a direct consequence of the stabilization of the resulting indolide anion by the electron-withdrawing sulfonyl group.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and electronic properties of N-benzenesulfonylindoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectra of N-benzenesulfonylindoles show characteristic downfield shifts of the indole ring protons compared to the parent indole. This deshielding effect is a direct result of the reduced electron density caused by the benzenesulfonyl group. The protons on the benzenesulfonyl ring also exhibit characteristic chemical shifts.

¹³C NMR: Similarly, the ¹³C NMR spectra reveal a deshielding of the indole ring carbons, particularly those in the pyrrole moiety. The chemical shifts of the carbons in the benzenesulfonyl group are also diagnostic.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-Benzenesulfonylindole | 7.95 (d, 1H, H-4), 7.6-7.7 (m, 2H, Ar-H), 7.4-7.5 (m, 4H, Ar-H, H-7), 7.2-7.3 (m, 1H, H-6), 7.15 (t, 1H, H-5), 6.6 (d, 1H, H-3) | 138.5, 135.2, 133.7, 130.8, 129.2, 127.0, 124.9, 123.7, 122.3, 121.2, 113.6, 108.2 |

Note: This table provides representative, approximate data for the parent N-benzenesulfonylindole. Actual values may vary based on experimental conditions and substitution patterns.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups in N-benzenesulfonylindoles. The key vibrational frequencies include:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| S=O | Asymmetric Stretch | 1370 - 1350 |

| S=O | Symmetric Stretch | 1180 - 1160 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| N-S | Stretch | 970 - 930 |

The strong absorptions corresponding to the S=O stretching vibrations are particularly diagnostic for the presence of the sulfonyl group.[8]

UV-Vis Spectroscopy

The UV-Vis absorption spectra of N-benzenesulfonylindoles typically show absorption bands characteristic of the indole and benzene chromophores. The introduction of the benzenesulfonyl group can cause a shift in the absorption maxima (λmax) compared to the parent indole, reflecting the changes in the electronic structure. The position and intensity of these bands can be influenced by substituents on both the indole and benzenesulfonyl rings.[9][10]

Reactivity of N-Benzenesulfonylindoles

The electronic modifications induced by the benzenesulfonyl group have a profound impact on the reactivity of the indole ring.

Electrophilic Substitution

The strong electron-withdrawing nature of the benzenesulfonyl group deactivates the indole ring towards electrophilic aromatic substitution. Reactions that readily occur with unsubstituted indole, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, are often sluggish or require harsher conditions with N-benzenesulfonylindoles. When substitution does occur, the regioselectivity can also be altered.

Nucleophilic Substitution and C-H Functionalization

Conversely, the reduced electron density at the C2 and C3 positions of the indole ring makes N-benzenesulfonylindoles more susceptible to nucleophilic attack and C-H functionalization reactions. The benzenesulfonyl group can act as a removable activating group, enabling the introduction of various functionalities at these positions, which can then be followed by deprotection to yield the substituted indole.[11]

Caption: Reactivity of Indole vs. N-Benzenesulfonylindole.

Role in Drug Development and Biological Signaling Pathways

The unique electronic properties of the N-benzenesulfonylindole scaffold have made it a valuable component in the design of various therapeutic agents. These compounds have been shown to interact with a range of biological targets, including enzymes and signaling pathway components.

Kinase Inhibition

Many N-sulfonylindole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[2][3][12][13] The benzenesulfonyl group can form crucial interactions within the ATP-binding pocket of these enzymes, contributing to the inhibitory activity. The electronic nature of substituents on the benzenesulfonyl ring can be fine-tuned to optimize potency and selectivity.

Caption: N-Sulfonylindoles as Kinase Inhibitors.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer.[4][14] Certain N-sulfonylindole derivatives have been identified as inhibitors of this pathway, often by targeting the Smoothened (SMO) receptor. The electronic properties of the N-sulfonylindole core are important for binding to the target protein and disrupting the downstream signaling cascade.

Caption: Inhibition of the Hedgehog Pathway by N-Sulfonylindoles.

Anti-Inflammatory Activity

The anti-inflammatory properties of certain N-sulfonylindole derivatives have also been reported.[15][16][17][18] This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as the production of nitric oxide (NO) and prostaglandins, or the modulation of transcription factors like NF-κB. The electron-withdrawing nature of the benzenesulfonyl group can influence the molecule's ability to interact with the active sites of enzymes like cyclooxygenases (COX) or inducible nitric oxide synthase (iNOS).

Experimental Protocols

This section provides generalized protocols for the synthesis and characterization of N-benzenesulfonylindoles. Researchers should consult specific literature for detailed procedures and safety precautions for particular compounds.

Synthesis of N-Benzenesulfonylindole

Materials:

-

Indole

-

Benzenesulfonyl chloride

-

Base (e.g., sodium hydride, potassium carbonate, or triethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile)

-

Quenching agent (e.g., water or saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole in the anhydrous solvent.

-